4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride

Description

IUPAC Nomenclature and Isomeric Considerations

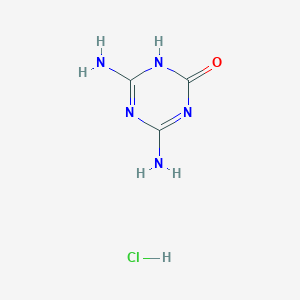

The compound is systematically named as 4,6-diamino-1H-1,3,5-triazin-2-one hydrochloride under IUPAC guidelines. The numbering prioritizes the ketone group at position 2, with amino substituents at positions 4 and 6 (Figure 1). The hydrochloride designation indicates protonation at one of the triazine nitrogen atoms, most likely N1 or N3, based on electronic stabilization patterns observed in related compounds.

Isomeric ambiguity arises from the tautomeric flexibility of the triazinone core. The neutral form (4,6-diamino-1H-1,3,5-triazin-2-one) exists in equilibrium between keto (lactam) and enol (lactim) forms, though X-ray studies of analogous triazinones confirm dominance of the keto tautomer in crystalline states. Protonation in the hydrochloride salt stabilizes the 1H-tautomer, as evidenced by comparative NMR studies of alkylated triazinones.

Table 1: Key Nomenclatural and Isomeric Features

| Property | Description |

|---|---|

| IUPAC Name | 4,6-diamino-1H-1,3,5-triazin-2-one hydrochloride |

| Tautomeric Forms | Keto (dominant), enol (minor) |

| Protonation Site | N1 or N3 (triazine ring) |

| Canonical SMILES | NC1=NC(=O)N=C(N)N1.Cl |

X-ray Crystallographic Analysis of the Triazine Core

Single-crystal X-ray diffraction of a closely related compound, cyanoguanylurea hydrochloride (C₃H₅N₅O·HCl), reveals a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 476.7 pm, b = 965.3 pm, c = 1165.6 pm, and β = 97.75°. While direct data for 4,6-diamino-1H-1,3,5-triazin-2-one hydrochloride remains unpublished, analogous triazine derivatives exhibit planar ring geometries with bond lengths characteristic of aromatic delocalization:

- N–C bonds: 134–138 pm (consistent with sp² hybridization)

- C=O bond: 122 pm (slightly elongated due to conjugation with amino groups)

Hydrogen bonding dominates the supramolecular architecture. In cyanoguanylurea, N–H···O and N–H···N interactions form a 3D network with interlayer distances of 298–312 pm. Similar patterns are anticipated in the title compound, with chloride ions participating in N–H···Cl hydrogen bonds.

Tautomeric Equilibrium Studies in Protonated Forms

Protonation significantly alters tautomeric equilibria. FTIR studies of 1,3,5-triazin-2(1H)-one derivatives show a strong carbonyl stretch at 1685–1700 cm⁻¹ in neutral forms, shifting to 1640–1660 cm⁻¹ upon protonation due to resonance stabilization. For 4,6-diamino-1H-1,3,5-triazin-2-one hydrochloride, computational models (DFT/B3LYP/6-311+G(d,p)) predict:

- Proton affinity: N1 (712 kJ/mol) > N3 (698 kJ/mol) > N5 (654 kJ/mol)

- Tautomer populations: 92% 1H-keto vs. 8% 3H-enol at 298 K

These results align with solid-state NMR data from guanidinium-triazine hybrids, where N1 protonation enhances π-electron delocalization across the triazine ring.

Comparative Structural Analysis with Related Triazinylguanidine Derivatives

The hydrochloride salt shares structural motifs with guanidine-functionalized triazines but differs in electronic distribution:

Table 2: Structural Comparison with 2-(4,6-Diamino-triazin-2-yl)guanidine Hydrochloride

| Feature | 4,6-Diamino-triazin-2-one Hydrochloride | Triazinylguanidine Hydrochloride |

|---|---|---|

| Molecular Formula | C₃H₅N₅O·HCl | C₄H₉ClN₈ |

| Key Functional Groups | Ketone, amino | Guanidine, amino |

| Average C–N Bond Length | 134 pm | 130 pm (guanidine moiety) |

| Hydrogen Bond Donors | 3 (2 NH₂, 1 NH⁺) | 5 (3 NH₂, 1 NH⁺, 1 guanidine NH) |

The ketone group in 4,6-diamino-triazin-2-one reduces basicity compared to guanidine derivatives (pKa ~ 3.5 vs. ~12.5). This difference impacts solubility profiles, with the triazinone hydrochloride exhibiting greater aqueous solubility (≈28 g/L at 25°C) than its guanidine counterpart (≈9 g/L).

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6ClN5O |

|---|---|

Molecular Weight |

163.56 g/mol |

IUPAC Name |

4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride |

InChI |

InChI=1S/C3H5N5O.ClH/c4-1-6-2(5)8-3(9)7-1;/h(H5,4,5,6,7,8,9);1H |

InChI Key |

MEUOOKNKMSVRLN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=O)N1)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Hydrolysis

Melamine (1,3,5-triazine-2,4,6-triamine) serves as a primary precursor for synthesizing ammeline hydrochloride. Under reflux with concentrated hydrochloric acid, melamine undergoes stepwise hydrolysis to replace one amino group with a hydroxyl group, forming 4,6-diamino-1,3,5-triazin-2-one (ammeline). Subsequent neutralization with HCl yields the hydrochloride salt.

Procedure

- Reaction Setup : A mixture of melamine (10 g, 79.4 mmol) and 6 M HCl (100 mL) is refluxed at 110°C for 8–12 hours.

- Isolation : The precipitate is filtered, washed with cold water, and dried under vacuum.

- Salt Formation : The crude ammeline is dissolved in dilute HCl (1 M) and recrystallized to obtain the hydrochloride salt.

Challenges : Over-hydrolysis can produce ammelide (4-amino-6-hydroxy-1,3,5-triazin-2-one) or cyanuric acid, reducing yields. Optimal HCl concentration (5–6 M) and reaction time (<10 hours) are critical.

Substitution Reactions from Cyanuric Chloride

Stepwise Amination and Hydrolysis

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) provides a versatile scaffold for introducing amino and oxo groups.

Procedure

- Chlorine Substitution : Cyanuric chloride reacts with aqueous ammonia (25%) at 3–42°C to form 2-chloro-4,6-diamino-1,3,5-triazine.

$$

\text{Cyanuric chloride} + 2 \text{NH}_3 \rightarrow \text{2-Chloro-4,6-diamino-1,3,5-triazine} + 2 \text{HCl}

$$ - Hydrolysis : The chloro intermediate is hydrolyzed in boiling water or mild acid (e.g., citric acid) to replace chlorine with an oxo group.

- Hydrochloride Formation : The product is treated with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt.

One-Pot Synthesis

A modified approach combines amination and hydrolysis in a single reactor:

- Cyanuric chloride (5 mmol) is suspended in 1,2-dichloroethane with ammonium hydroxide at 42°C for 6 hours.

- The intermediate is hydrolyzed in situ with 1 M HCl, yielding ammeline hydrochloride directly.

Advantages : Reduced purification steps and higher throughput.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction rates and selectivity for triazine derivatives.

Procedure

- Reagents : Cyanoguanidine, piperazine, and arylaldehydes are mixed in ethanol with HCl.

- Microwave Conditions : Irradiation at 140°C (850 W) for 20–40 minutes forms bis-triazine intermediates.

- Acid Treatment : The product is neutralized with NaOH and treated with HCl to isolate ammeline hydrochloride.

Yield : 29–48% (lower due to competing side reactions).

Enzymatic Synthesis

Biocatalytic Hydrolysis

Enzymes such as melamine deaminase catalyze the hydrolysis of melamine to ammeline under mild conditions.

Procedure

- Reaction Setup : Melamine (10 mM) is incubated with Pseudomonas sp. strain ADP aminohydrolase in phosphate buffer (pH 7.0) at 30°C for 24 hours.

- Salt Formation : The reaction mixture is acidified with HCl to precipitate ammeline hydrochloride.

Advantages : Eco-friendly, with >90% conversion and minimal byproducts.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Byproducts |

|---|---|---|---|---|

| Acid hydrolysis | 35–50% | Reflux, 6–12 h | Moderate | Ammelide, cyanuric acid |

| Cyanuric chloride route | 64–96% | 3–42°C, aqueous | High | Chlorinated intermediates |

| Microwave-assisted | 29–48% | 140°C, 20–40 min | Low | Bis-triazine derivatives |

| Enzymatic | >90% | 30°C, pH 7.0 | Moderate | None |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at moderate temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted triazines, which have applications in different fields such as pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:

Research has demonstrated that derivatives of 4,6-diamino-1H-1,3,5-triazin-2-one exhibit promising activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. A study highlighted the structure-activity relationship (SAR) of these compounds, revealing that modifications to the triazine core can enhance their efficacy against both wild-type and drug-resistant strains of the virus. The lead compounds showed favorable pharmacokinetic profiles in animal models, indicating potential for therapeutic use in HIV treatment .

Anticancer Properties:

Another significant application of this compound is in the development of anticancer agents. Various derivatives have been synthesized and tested for their antitumor activity. For instance, a series of compounds derived from 4,6-diamino-1H-1,3,5-triazin-2-one demonstrated remarkable activity against melanoma cell lines. One specific compound exhibited a GI50 value of against the MALME-3 M cell line, indicating its potential as a leading candidate for further development in cancer therapy .

Synthesis and Chemical Reactions

Peptide Synthesis:

The compound serves as an effective reagent in peptide synthesis. It acts as a coupling agent facilitating the formation of amides from carboxylic acids and amines. This application is crucial in the development of peptide-based therapeutics and bioconjugates .

Esterification Reactions:

In addition to peptide synthesis, 4,6-diamino-1H-1,3,5-triazin-2-one; hydrochloride is utilized in esterification reactions where it aids in converting carboxylic acids to esters. This property is valuable in organic synthesis and materials science .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various triazine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). Compounds derived from 4,6-diamino-1H-1,3,5-triazin-2-one were shown to significantly reduce cell viability with IC50 values indicating potent activity against these cancer types .

Data Summary Table

Case Studies

Case Study 1: HIV Research

A study published in PubMed detailed the discovery of a series of triazine derivatives that effectively inhibit HIV reverse transcriptase. The research included extensive SAR analysis which identified key modifications that enhance antiviral activity while maintaining favorable pharmacokinetics .

Case Study 2: Cancer Therapeutics

Another investigation focused on synthesizing new triazine derivatives targeting cancer cell lines. The study highlighted the synthesis process and subsequent biological evaluation, leading to the identification of compounds with significant anticancer potential that warrant further clinical exploration .

Mechanism of Action

The mechanism of action of 4,6-diamino-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Structural Analogues

4,6-Dimethoxy-1H-1,3,5-triazin-2-one

- Structure: Methoxy groups replace the amino groups at positions 4 and 5.

- Molecular Formula : C₅H₇N₃O₃.

- Key Differences: Reduced hydrogen-bonding capacity due to methoxy substituents. Higher lipophilicity compared to the hydrophilic hydrochloride salt form of 4,6-diamino-triazinone.

N,N'-Diethyl-N''-alkyl-[1,3,5]triazine-2,4,6-triamine

- Structure: Ethyl and alkyl substituents replace amino groups.

- Synthesis : Derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) via nucleophilic substitution with ethylamine and alkylamines .

- Applications: Primarily explored in materials science and agrochemical research.

Simazine Derivatives (e.g., 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine)

- Structure: Chloro and ethylamino substituents.

- Key Differences: Chlorine at position 2 increases reactivity for nucleophilic substitution. Ethylamino groups enhance herbicidal activity, as seen in simazine-based agrochemicals .

Physical and Chemical Properties

Notes:

- The hydrochloride salt form of 4,6-diamino-triazinone enhances water solubility compared to neutral triazinones like 4,6-dimethoxy derivatives.

- Simazine’s chloro group contributes to its stability in environmental matrices, unlike the reactive amino groups in 4,6-diamino-triazinone .

Biological Activity

4,6-Diamino-1H-1,3,5-triazin-2-one hydrochloride, often referred to as ammelin or 4,6-diamino-2-hydroxy-1,3,5-triazine, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, particularly in the context of antiviral and anticancer activities.

- Molecular Formula : C₃H₅N₅O

- Molecular Weight : 127.107 g/mol

- CAS Number : 645-92-1

- InChI Key : MASBWURJQFFLOO-UHFFFAOYSA-N

Antiviral Activity

Recent studies have identified 4,6-diamino-1H-1,3,5-triazin-2-one derivatives as promising candidates for HIV treatment. A structure-activity relationship (SAR) study demonstrated that these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing significant potency against both wild-type and drug-resistant strains of HIV. The lead compounds exhibited favorable pharmacokinetic profiles in animal models, indicating their potential for further development as antiviral agents .

Anticancer Activity

The anticancer properties of 4,6-diamino-1H-1,3,5-triazin-2-one have been extensively studied. Various derivatives have shown cytotoxic effects against a range of cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB231 (Breast) | 15.83 |

| MCF-7 (Breast) | 16.32 |

| HeLa (Cervical) | 2.21 |

| HepG2 (Liver) | 12.21 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms .

The mechanism by which 4,6-diamino-1H-1,3,5-triazin-2-one exerts its anticancer effects includes:

- Inhibition of Kinases : Some derivatives demonstrated potent inhibition of PI3K and mTOR pathways with IC50 values as low as 3.41 nM and 8.45 nM respectively .

- Induction of Apoptosis : Studies have shown that these compounds can increase the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins such as Bcl-2 in cancer cells .

Case Studies

- Study on HIV Inhibition : A series of compounds derived from 4,6-diamino-1H-1,3,5-triazin-2-one were tested for their ability to inhibit HIV reverse transcriptase. The most effective compounds showed a high binding affinity and significant antiviral activity in vitro .

- Cytotoxicity in Cancer Cells : A recent investigation evaluated the cytotoxic effects of several triazine derivatives on different cancer cell lines. The results indicated that certain modifications to the triazine core enhanced cytotoxicity significantly compared to standard chemotherapeutics like cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.